

4-Nitrobenzenesulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrobenzenesulfonamide

Cat. No.: B188996

[Get Quote](#)

4-Nitrobenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzenesulfonamide is a versatile organic compound that serves as a crucial intermediate in synthetic chemistry and exhibits notable biological activity. Its chemical structure, characterized by a nitro group and a sulfonamide functional group attached to a benzene ring, imparts unique properties that are leveraged in various applications, including medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and key applications of **4-nitrobenzenesulfonamide**, with a focus on experimental protocols and data for the scientific community.

Chemical Properties and Structure

4-Nitrobenzenesulfonamide, also known as p-nitrobenzenesulfonamide, is a crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_6H_6N_2O_4S$	[1]
Molecular Weight	202.19 g/mol	[1] [2]
Appearance	Light yellow to beige crystalline powder	[3]
Melting Point	178-180 °C	[2]
pKa (predicted)	9.48 ± 0.10	[3]
Water Solubility	606.6 mg/L (at 15 °C)	[3]

Solubility: Qualitatively, **4-nitrobenzenesulfonamide** is sparingly soluble in water but demonstrates solubility in a range of organic solvents. While comprehensive quantitative data is limited, its solubility is expected to be significant in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.

Spectroscopic Data

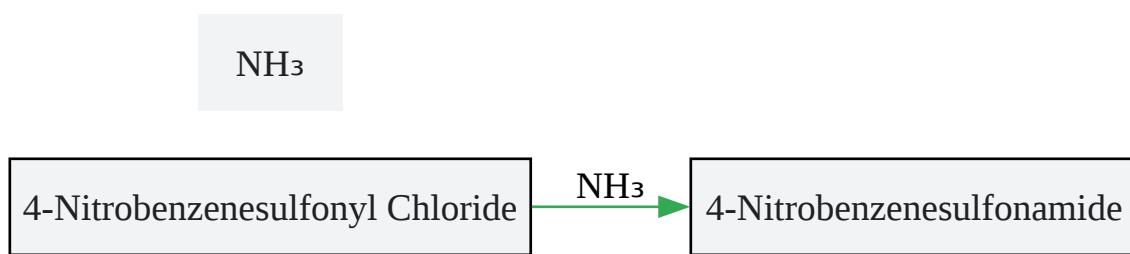
1H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of **4-nitrobenzenesulfonamide** typically exhibits the following signals:

- $\delta \sim 8.43$ ppm (d, 2H): Aromatic protons ortho to the nitro group.
- $\delta \sim 8.10$ ppm (d, 2H): Aromatic protons ortho to the sulfonamide group.
- $\delta \sim 7.77$ ppm (s, 2H): Protons of the sulfonamide (-SO₂NH₂) group.

Mass Spectrometry: The mass spectrum of **4-nitrobenzenesulfonamide** shows a molecular ion peak [M]⁺ at approximately m/z = 202, corresponding to its molecular weight.

FT-IR and FT-Raman Spectroscopy: A detailed vibrational analysis of **4-nitrobenzenesulfonamide** has been conducted, providing assignments for its characteristic infrared and Raman bands.[\[4\]](#) Key vibrational frequencies include:

- NH₂ stretching: Asymmetric and symmetric stretching vibrations of the sulfonamide NH₂ group.


- SO_2 stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group.
- NO_2 stretching: Asymmetric and symmetric stretching vibrations of the nitro group.
- Aromatic C-H and C=C stretching: Vibrations associated with the benzene ring.

Experimental Protocols

Synthesis of 4-Nitrobenzenesulfonamide

The most common and efficient method for the synthesis of **4-nitrobenzenesulfonamide** is the reaction of 4-nitrobenzenesulfonyl chloride with ammonia.[\[5\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Nitrobenzenesulfonamide**.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
- Addition of Ammonia: Cool the suspension in an ice bath. To the stirred mixture, add a concentrated aqueous solution of ammonia (excess) dropwise.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
- Work-up:

- If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with water and brine.
- If the product precipitates from the reaction mixture, it can be collected by filtration.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Purification of the crude **4-nitrobenzenesulfonamide** is typically achieved by recrystallization.

General Protocol:

- Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixed solvent system like ethanol/water is often effective.
- Dissolution: In an Erlenmeyer flask, add the crude **4-nitrobenzenesulfonamide** and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The **4-nitrobenzenesulfonamide** will crystallize out of the solution. The flask can be further cooled in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven or air-dry to remove any residual solvent.

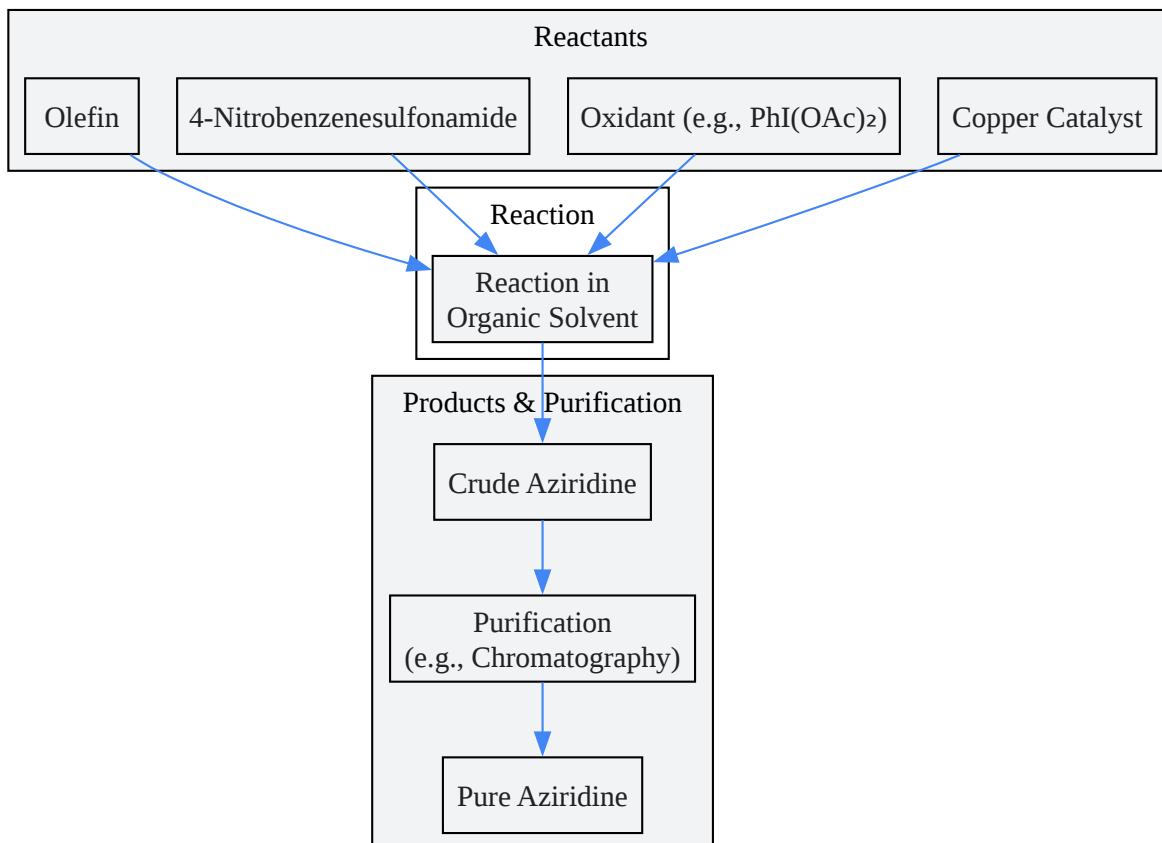
Biological Activity and Applications

Carbonic Anhydrase Inhibition

4-Nitrobenzenesulfonamide is a known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] Sulfonamides are a well-established class of CA inhibitors.

Mechanism of Action:

The primary mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn^{2+}) located in the active site of the carbonic anhydrase enzyme. This coordination prevents the binding of a water molecule, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The nitro group on the benzene ring can influence the binding affinity and selectivity for different CA isoforms.[6][7]


[Click to download full resolution via product page](#)

Caption: Carbonic Anhydrase Inhibition Mechanism.

Nitrene Source for Aziridination

4-Nitrobenzenesulfonamide serves as a precursor to a nitrene species, which can be used in aziridination reactions of olefins. This transformation is a powerful tool for the synthesis of three-membered nitrogen-containing heterocycles, which are valuable building blocks in organic synthesis. Copper-catalyzed aziridination reactions using sulfonamide derivatives have been well-documented.[8]

Experimental Workflow for Copper-Catalyzed Aziridination:

[Click to download full resolution via product page](#)

Caption: Workflow for Copper-Catalyzed Aziridination.

Conclusion

4-Nitrobenzenesulfonamide is a compound of significant interest to the scientific community due to its well-defined chemical properties, straightforward synthesis, and important applications in medicinal chemistry and organic synthesis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile molecule, facilitating its use in drug discovery and the development of novel synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. toku-e.com [toku-e.com]
- 4. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]
- 6. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- To cite this document: BenchChem. [4-Nitrobenzenesulfonamide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188996#4-nitrobenzenesulfonamide-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com